5-Chloropicolinohydrazide
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Overview
Description
5-Chloropicolinohydrazide is a chemical compound with the molecular formula C₆H₆ClN₃O and a molecular weight of 171.58 g/mol . It is a derivative of picolinohydrazide, characterized by the presence of a chlorine atom at the fifth position of the pyridine ring.
Preparation Methods
The synthesis of 5-Chloropicolinohydrazide typically involves the reaction of 5-chloropicolinic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
5-Chloropicolinohydrazide undergoes various chemical reactions, including:
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
5-Chloropicolinohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and hydrazones.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloropicolinohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase intracellular reactive oxygen species levels, alter mitochondrial membrane potential, and affect cell membrane permeability . These actions can lead to cellular damage and apoptosis, making it a potential candidate for antifungal and antimicrobial applications .
Comparison with Similar Compounds
5-Chloropicolinohydrazide can be compared with other similar compounds such as:
Picolinohydrazide: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
Nicotinohydrazide: Contains a pyridine ring with a nitrogen atom at a different position, leading to variations in its chemical and biological properties.
Isonicotinohydrazide: Similar to nicotinohydrazide but with the nitrogen atom at the fourth position of the pyridine ring.
Properties
IUPAC Name |
5-chloropyridine-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKNTLQLSWDDCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597157 |
Source
|
Record name | 5-Chloropyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145835-01-4 |
Source
|
Record name | 5-Chloropyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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